![molecular formula C12H9F3N2O8 B2870774 Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate CAS No. 865658-18-0](/img/structure/B2870774.png)
Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate
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Description
Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate is a chemical compound that belongs to the class of dinitrophenyl malonates. It is used for proteomics research . The molecular formula is C12H9F3N2O8 and the molecular weight is 366.20 .
Molecular Structure Analysis
The molecular structure of Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate is represented by the formula C12H9F3N2O8 . The average mass is 321.206 Da and the monoisotopic mass is 321.046021 Da .Physical And Chemical Properties Analysis
Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed and dry environment .Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, and IF IN EYES: Rinse cautiously with water for several minutes .
properties
IUPAC Name |
dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O8/c1-24-10(18)9(11(19)25-2)8-6(16(20)21)3-5(12(13,14)15)4-7(8)17(22)23/h3-4,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMZBBUTIMVZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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